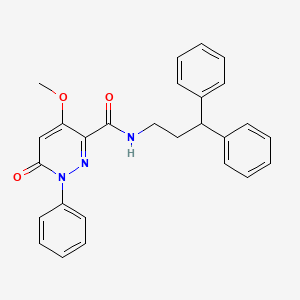

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of N-(3,3-Diphenylpropyl)glycinamide . Glycinamides are a class of compounds that contain a glycine (an amino acid) linked to an amide group. They are often used in the synthesis of various pharmaceuticals.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-Methyl-3,3-diphenylpropylamine have been synthesized . The synthesis typically involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis

The molecular structure of similar compounds like 3,3-Diphenylpropylamine has been analyzed . These analyses typically involve techniques such as NMR spectroscopy.Chemical Reactions Analysis

Photodegradation of dihydropyridine compounds has been studied . Photodecomposition was monitored by UV–visible spectroscopy, LC, and LC–MS. Quantum yields and kinetic data were obtained for the photochemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These analyses typically include measurements of melting points, solubility in various solvents, and other relevant properties.Wissenschaftliche Forschungsanwendungen

Antitumor Activities

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, a compound within the 4-phenoxypyridine derivatives family, has been evaluated for antitumor activities. Studies have shown that similar compounds exhibit moderate to good antitumor activities against cancer cell lines like A549, H460, and HT-29. The structure-activity relationships indicate that certain structural features enhance antitumor activities, with particular emphasis on electron-withdrawing groups on terminal phenyl rings (Liu et al., 2020).

Kinase Inhibition

Research on similar compounds has revealed their potential as selective inhibitors of the Met kinase superfamily. This is significant in the context of cancer research, as Met kinase plays a crucial role in the development and progression of various cancers. Such compounds have been shown to achieve complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).

Antimicrobial Activity

Several derivatives within the same chemical family have demonstrated antimicrobial properties. For instance, compounds like 5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide displayed significant antibacterial and antifungal activities against a range of Gram-positive, Gram-negative strains, and fungi (Othman & Hussein, 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-33-24-19-25(31)30(22-15-9-4-10-16-22)29-26(24)27(32)28-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,19,23H,17-18H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKMBMRMXBQUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2639410.png)

![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)

![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)

![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)

![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)